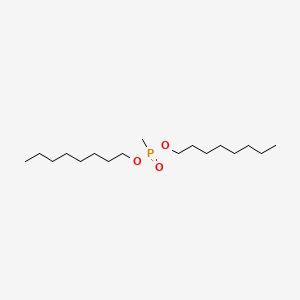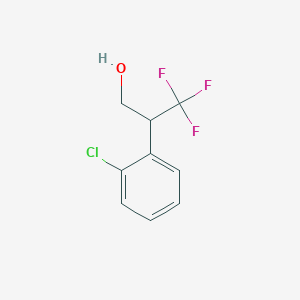
2-(2-Chlorophenyl)-3,3,3-trifluoro-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-3,3,3-trifluoro-1-propanol is an organic compound that belongs to the class of halogenated alcohols It is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-3,3,3-trifluoro-1-propanol typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-chlorophenyl)-3,3,3-trifluoropropanone.
Reduction: Formation of 2-(2-chlorophenyl)-3,3,3-trifluoropropanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-3,3,3-trifluoro-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-3,3,3-trifluoro-1-propanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-Chloro-3-methylpentane
- p-Bromochlorobenzene
Comparison: 2-(2-Chlorophenyl)-3,3,3-trifluoro-1-propanol is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H8ClF3O |
|---|---|
Poids moléculaire |
224.61 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-ol |
InChI |
InChI=1S/C9H8ClF3O/c10-8-4-2-1-3-6(8)7(5-14)9(11,12)13/h1-4,7,14H,5H2 |
Clé InChI |
SXNPMDMGPCILSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CO)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


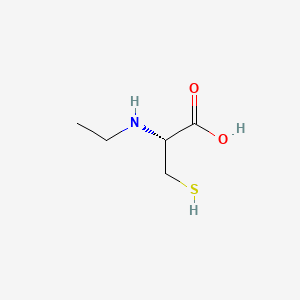
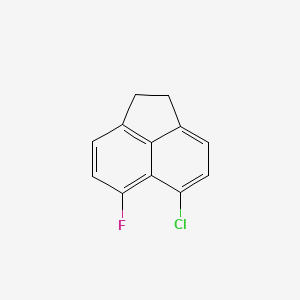
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)


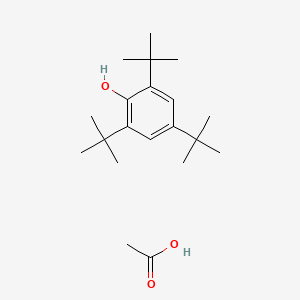
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
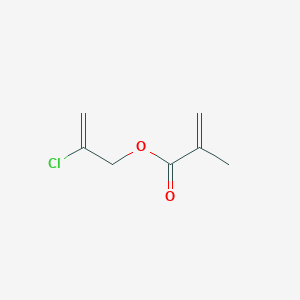
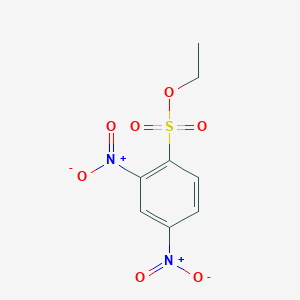
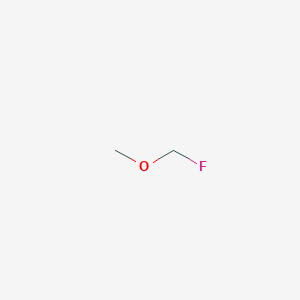
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
